N1-(3-hydroxy-3-phenylpropyl)-N2-(3-methoxybenzyl)oxalamide
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Overview
Description
N1-(3-hydroxy-3-phenylpropyl)-N2-(3-methoxybenzyl)oxalamide is a synthetic organic compound characterized by its unique chemical structure, which includes a hydroxyphenylpropyl group and a methoxybenzyl group linked through an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-hydroxy-3-phenylpropyl)-N2-(3-methoxybenzyl)oxalamide typically involves the reaction of 3-hydroxy-3-phenylpropylamine with 3-methoxybenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Preparation of oxalyl chloride solution in anhydrous dichloromethane.
Step 2: Addition of 3-hydroxy-3-phenylpropylamine to the oxalyl chloride solution under nitrogen atmosphere.
Step 3: Gradual addition of 3-methoxybenzylamine to the reaction mixture.
Step 4: Stirring the reaction mixture at low temperature (0-5°C) followed by gradual warming to room temperature.
Step 5: Purification of the product using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N1-(3-hydroxy-3-phenylpropyl)-N2-(3-methoxybenzyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The oxalamide moiety can be reduced to corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N1-(3-hydroxy-3-phenylpropyl)-N2-(3-methoxybenzyl)oxalamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N1-(3-hydroxy-3-phenylpropyl)-N2-(3-methoxybenzyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in binding to active sites, while the oxalamide moiety may facilitate interactions with protein backbones. These interactions can modulate biochemical pathways and cellular processes, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-hydroxy-3-phenylpropyl)-N2-(3-methoxybenzyl)urea
- N1-(3-hydroxy-3-phenylpropyl)-N2-(3-methoxybenzyl)carbamate
Uniqueness
N1-(3-hydroxy-3-phenylpropyl)-N2-(3-methoxybenzyl)oxalamide is unique due to its oxalamide linkage, which imparts distinct chemical and biological properties compared to similar compounds with urea or carbamate linkages. This uniqueness makes it a valuable compound for specific applications where oxalamide functionality is desired.
Properties
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-N'-[(3-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-25-16-9-5-6-14(12-16)13-21-19(24)18(23)20-11-10-17(22)15-7-3-2-4-8-15/h2-9,12,17,22H,10-11,13H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYUPOFJXFYUQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NCCC(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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